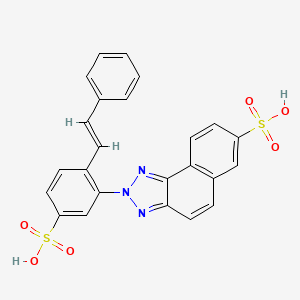
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of a sulfonaphtho triazole group attached to a stilbene backbone, making it a versatile molecule in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphtho triazole derivatives with stilbene sulfonic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2), reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonated derivatives, while substitution reactions can produce a variety of substituted stilbene compounds .
Scientific Research Applications
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate
- Disodium 4-(2H-6-sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonate
Uniqueness
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid stands out due to its unique combination of structural features, which confer specific chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Properties
CAS No. |
63389-63-9 |
|---|---|
Molecular Formula |
C24H17N3O6S2 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2-[2-[(E)-2-phenylethenyl]-5-sulfophenyl]benzo[e]benzotriazole-7-sulfonic acid |
InChI |
InChI=1S/C24H17N3O6S2/c28-34(29,30)19-11-12-21-18(14-19)9-13-22-24(21)26-27(25-22)23-15-20(35(31,32)33)10-8-17(23)7-6-16-4-2-1-3-5-16/h1-15H,(H,28,29,30)(H,31,32,33)/b7-6+ |
InChI Key |
YQFDOKPYHNBWES-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)S(=O)(=O)O)N3N=C4C=CC5=C(C4=N3)C=CC(=C5)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)S(=O)(=O)O)N3N=C4C=CC5=C(C4=N3)C=CC(=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



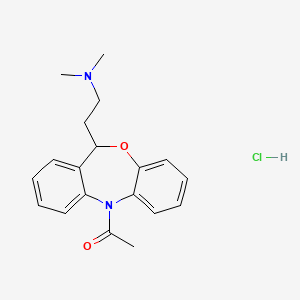
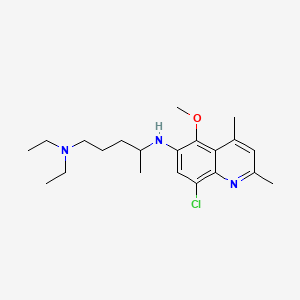

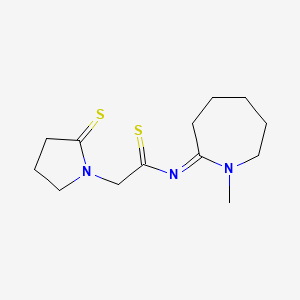

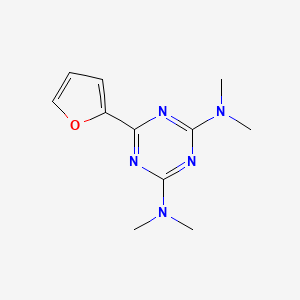


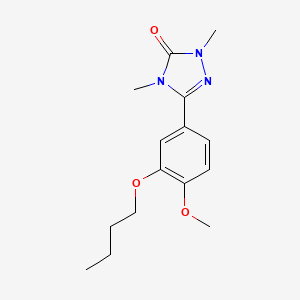
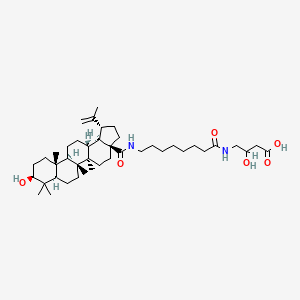
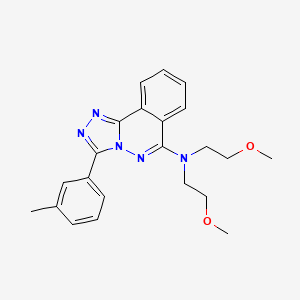
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)

